molecular formula C43H83NO6S B14325272 S-[1,4-Bis(octadecyloxy)-1,4-dioxobutan-2-yl]cysteine CAS No. 112207-91-7

S-[1,4-Bis(octadecyloxy)-1,4-dioxobutan-2-yl]cysteine

Cat. No.: B14325272
CAS No.: 112207-91-7
M. Wt: 742.2 g/mol
InChI Key: ZAOUOVAPUUZEEA-UHFFFAOYSA-N
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Description

S-[1,4-Bis(octadecyloxy)-1,4-dioxobutan-2-yl]cysteine is a chemical compound known for its unique structure and properties. It is characterized by the presence of long octadecyloxy chains and a cysteine moiety, making it a compound of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-[1,4-Bis(octadecyloxy)-1,4-dioxobutan-2-yl]cysteine typically involves the reaction of cysteine with 1,4-bis(octadecyloxy)-1,4-dioxobutane. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction. The process may involve multiple steps, including protection and deprotection of functional groups to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

S-[1,4-Bis(octadecyloxy)-1,4-dioxobutan-2-yl]cysteine can undergo various chemical reactions, including:

    Oxidation: The cysteine moiety can be oxidized to form disulfides.

    Reduction: The compound can be reduced to break disulfide bonds.

    Substitution: The octadecyloxy chains can be substituted with other alkyl or functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Alkyl halides or other electrophiles in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield disulfide-linked dimers, while substitution reactions can introduce new functional groups to the molecule.

Scientific Research Applications

S-[1,4-Bis(octadecyloxy)-1,4-dioxobutan-2-yl]cysteine has several applications in scientific research:

Mechanism of Action

The mechanism of action of S-[1,4-Bis(octadecyloxy)-1,4-dioxobutan-2-yl]cysteine involves its interaction with molecular targets such as proteins and enzymes. The cysteine moiety can form disulfide bonds with thiol groups in proteins, potentially altering their function. The long octadecyloxy chains may facilitate membrane interactions, enhancing the compound’s ability to penetrate cells and exert its effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

S-[1,4-Bis(octadecyloxy)-1,4-dioxobutan-2-yl]cysteine is unique due to its combination of long alkyl chains and a cysteine moiety, providing a distinct set of chemical and biological properties. This makes it particularly useful in applications requiring both hydrophobic interactions and thiol reactivity.

Properties

CAS No.

112207-91-7

Molecular Formula

C43H83NO6S

Molecular Weight

742.2 g/mol

IUPAC Name

2-amino-3-(1,4-dioctadecoxy-1,4-dioxobutan-2-yl)sulfanylpropanoic acid

InChI

InChI=1S/C43H83NO6S/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-49-41(45)37-40(51-38-39(44)42(46)47)43(48)50-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h39-40H,3-38,44H2,1-2H3,(H,46,47)

InChI Key

ZAOUOVAPUUZEEA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCOC(=O)CC(C(=O)OCCCCCCCCCCCCCCCCCC)SCC(C(=O)O)N

Origin of Product

United States

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